3-{1-[2-(Thiophen-2-yl)acetyl]pyrrolidin-3-yl}imidazolidine-2,4-dione
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Overview
Description
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional (3d) coverage due to the non-planarity of the ring . This allows the compound to efficiently explore the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the biological activity of the molecule .
Action Environment
It is known that the structural diversity of heteroatomic saturated ring systems, such as the pyrrolidine ring, allows a greater chance of generating structural diversity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[2-(Thiophen-2-yl)acetyl]pyrrolidin-3-yl}imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring is often synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, with functionalization of preformed pyrrolidine rings being a common approach . The final step involves the formation of the imidazolidine-2,4-dione moiety, which can be achieved through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{1-[2-(Thiophen-2-yl)acetyl]pyrrolidin-3-yl}imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The carbonyl groups in the imidazolidine-2,4-dione moiety can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophene derivatives .
Scientific Research Applications
3-{1-[2-(Thiophen-2-yl)acetyl]pyrrolidin-3-yl}imidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit similar pharmacological properties.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and biological activities.
Imidazole Derivatives: Compounds like imidazole and its derivatives, which contain the imidazolidine-2,4-dione moiety, have comparable chemical and biological properties.
Uniqueness
The uniqueness of 3-{1-[2-(Thiophen-2-yl)acetyl]pyrrolidin-3-yl}imidazolidine-2,4-dione lies in its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
3-[1-(2-thiophen-2-ylacetyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c17-11(6-10-2-1-5-20-10)15-4-3-9(8-15)16-12(18)7-14-13(16)19/h1-2,5,9H,3-4,6-8H2,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFDMWMCPYHBNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CNC2=O)C(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.